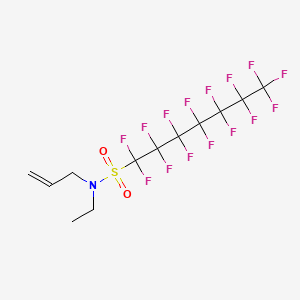

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl-

Description

Fluorinated Backbone

- The heptane chain is fully fluorinated except at the sulfonamide attachment site (C1). Each carbon bears two fluorine atoms, except the terminal C7, which has three fluorines.

- The C-F bond lengths range between 1.32–1.39 Å, typical of perfluoroalkyl compounds, contributing to high thermal stability and chemical inertness.

Sulfonamide Core

Substituent Effects

- The ethyl group introduces moderate hydrophobicity, while the propenyl group adds unsaturation, enabling potential polymerization or cross-linking reactions.

- Electron-withdrawing fluorine atoms stabilize the sulfonamide’s negative charge, enhancing its acidity compared to non-fluorinated analogs.

Spectroscopic Fingerprinting Techniques

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- The molecular ion peak ([M]$$^+$$) is observed at m/z 517 , with fragmentation patterns dominated by sequential loss of CF$$_2$$ units (m/z 69, 119).

Comparative Analysis with Related Perfluoroalkyl Sulfonamides

Key Observations:

- Substituent Impact on Polarity : The propenyl group reduces hydrophobicity compared to purely alkyl-substituted derivatives (e.g., N-methyl).

- Thermal Stability : Bulkier substituents (e.g., hydroxyethyl) lower decomposition temperatures due to steric strain.

- Reactivity : The propenyl group enables unique reactivity pathways, such as radical polymerization, absent in saturated N-alkyl analogs.

Properties

CAS No. |

67906-41-6 |

|---|---|

Molecular Formula |

C12H10F15NO2S |

Molecular Weight |

517.26 g/mol |

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-prop-2-enylheptane-1-sulfonamide |

InChI |

InChI=1S/C12H10F15NO2S/c1-3-5-28(4-2)31(29,30)12(26,27)10(21,22)8(17,18)6(13,14)7(15,16)9(19,20)11(23,24)25/h3H,1,4-5H2,2H3 |

InChI Key |

ZVXUTAWOTSBUQR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC=C)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Perfluorinated Heptanesulfonyl Intermediate

The starting material is typically a perfluorinated heptanesulfonyl chloride or a related sulfonyl halide, synthesized by fluorination of heptanesulfonyl precursors or by direct fluorination methods. This intermediate provides the sulfonyl moiety essential for subsequent sulfonamide formation.

Formation of the Sulfonamide

The sulfonyl chloride intermediate is reacted with ethylamine or a suitable amine derivative to form the N-ethyl sulfonamide. This step is generally carried out under controlled temperature and inert atmosphere to prevent side reactions. The reaction proceeds via nucleophilic substitution of the sulfonyl chloride by the amine nitrogen.

N-Substitution with 2-Propenyl Group

The N-ethyl sulfonamide is further alkylated with a 2-propenyl (allyl) halide or equivalent electrophile to introduce the N-2-propenyl substituent. This alkylation is typically performed under basic conditions using a suitable base (e.g., potassium carbonate) in an aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction conditions are optimized to favor mono-substitution and avoid over-alkylation.

Purification

Due to the compound’s complexity and the presence of multiple fluorine atoms, purification is critical. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC using columns such as Newcrom R1, is employed to achieve high purity. The mobile phase often consists of acetonitrile, water, and a small amount of acid (phosphoric acid or formic acid for MS compatibility). Preparative HPLC can be used for isolation of the target compound and removal of impurities.

Summary Table of Preparation Steps

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of perfluorinated heptanesulfonyl chloride | Fluorination of heptanesulfonyl precursors or direct fluorination | Requires specialized fluorination techniques |

| 2 | Formation of N-ethyl sulfonamide | Reaction with ethylamine, inert atmosphere, controlled temperature | Nucleophilic substitution of sulfonyl chloride |

| 3 | N-alkylation with 2-propenyl group | Alkylation with 2-propenyl halide, base (K2CO3), aprotic solvent (DMF or MeCN) | Controlled to avoid over-alkylation |

| 4 | Purification | Reverse-phase HPLC (Newcrom R1 column), mobile phase: MeCN/water + acid | Scalable for preparative and analytical purposes |

Research Findings and Analytical Considerations

- Chemical Stability and Reactivity: The extensive fluorination imparts high chemical stability and resistance to degradation, which is advantageous for applications but requires robust synthetic and purification methods to handle the compound safely and effectively.

- Chromatographic Behavior: The compound’s fluorinated chain affects its retention time and separation profile in HPLC, necessitating optimized mobile phase composition and column selection for effective purification and analysis.

- Environmental and Regulatory Notes: As a perfluoroalkyl substance (PFAS), this compound is subject to environmental scrutiny due to persistence and bioaccumulation concerns, influencing synthetic scale and waste management protocols.

Chemical Reactions Analysis

Types of Reactions

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Produces sulfonic acids.

Reduction: Yields amines.

Substitution: Results in various substituted sulfonamides.

Scientific Research Applications

HPLC Analysis

One of the primary applications of 1-Heptanesulfonamide is in High-Performance Liquid Chromatography (HPLC). It can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile and water with phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

Separation Techniques

The compound has been utilized in the separation of complex mixtures due to its unique properties. The use of smaller particle columns (3 µm) allows for faster Ultra Performance Liquid Chromatography (UPLC) applications. This enhances the efficiency of separating various components within a sample matrix .

Precursor Studies

Research has indicated that 1-Heptanesulfonamide may serve as an indirect precursor to perfluorooctane sulfonate (PFOS), a compound of significant environmental concern due to its persistence and bioaccumulation potential. Studies have focused on understanding the degradation pathways and environmental impact of such sulfonamides .

Toxicological Assessments

The compound has been included in toxicological assessments concerning its effects on human health and the environment. Evidence suggests that related compounds may exhibit carcinogenic properties in animal studies. For instance, chronic exposure studies have shown increases in tumor incidence among subjects exposed to similar sulfonamides .

Toxicity Studies

Toxicity studies have demonstrated that compounds related to 1-Heptanesulfonamide can lead to significant health risks. Research indicates that exposure to certain perfluorinated compounds can result in liver tumors and other health issues in laboratory animals. These findings necessitate further investigation into the safety profiles of these chemicals when used in various applications .

Regulatory Considerations

Given the potential health risks associated with perfluorinated compounds like 1-Heptanesulfonamide, regulatory bodies are closely monitoring their use. The implications for human health and environmental safety are critical considerations for industries utilizing these chemicals .

Summary

| Application Area | Description |

|---|---|

| Chromatography | Used in HPLC for analysis; effective separation techniques with scalable methods |

| Environmental Science | Investigated as a precursor to PFOS; assessed for degradation pathways and environmental impact |

| Health Implications | Linked to carcinogenic effects; requires regulatory monitoring due to potential health risks |

Mechanism of Action

The mechanism of action of 1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Substituent-Based Comparison

Key Observations:

- Lipophilicity : The target compound’s LogP (5.78) is lower than its hydroxyethyl-substituted analogues (e.g., CID 110554) due to reduced polarity from the propenyl group .

- Regulatory Status : Butyl-substituted derivatives (e.g., 68310-02-1) are subject to EPA significant new use rules (SNURs), unlike the target compound .

Chain-Length and Fluorination Patterns

Table 2: Chain-Length Comparison

Key Observations:

Functional Group Modifications

Table 3: Functional Group Impact

Key Observations:

Research Findings and Data Trends

- Environmental Persistence : All perfluoroalkyl sulfonamides exhibit resistance to degradation, but shorter chains (C6) are marginally less persistent than C7/C8 analogues .

Biological Activity

1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-2-propenyl- (CAS Number: 68957-62-0) is a fluorinated sulfonamide compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C9H6F15NO2S

- Molecular Weight : 477.19 g/mol

- InChI Key : WMOMXEHEPXLIAV-UHFFFAOYSA-N

- LogP : 5.78 (indicating high lipophilicity)

Biological Activity Overview

1-Heptanesulfonamide derivatives have been studied for their potential applications in various fields including pharmaceuticals and environmental science. The biological activities observed include antimicrobial properties and interactions with biological membranes.

Antimicrobial Activity

Research indicates that sulfonamide compounds can exhibit significant antimicrobial properties. For instance:

- Mechanism of Action : Sulfonamides inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. This inhibition disrupts nucleic acid synthesis and ultimately leads to cell death.

Case Study :

A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures to 1-heptanesulfonamide showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antibiotics .

Membrane Interaction

Fluorinated compounds like 1-heptanesulfonamide have shown unique interactions with lipid membranes due to their hydrophobic nature:

- Membrane Permeability : The high lipophilicity (LogP = 5.78) suggests that the compound can easily penetrate lipid bilayers. This property is crucial for drug design as it influences absorption and distribution within biological systems.

Research Findings :

A study using model membranes indicated that the incorporation of fluorinated sulfonamides can alter membrane fluidity and permeability. This alteration may enhance the efficacy of co-administered drugs or serve as a delivery mechanism for therapeutic agents .

Toxicological Profile

Understanding the safety profile of 1-heptanesulfonamide is essential for its potential application:

- Acute Toxicity : Preliminary studies suggest low acute toxicity in animal models. The LD50 values indicate that the compound does not pose significant risks at therapeutic doses .

- Biodegradability : Environmental studies have shown that fluorinated compounds can persist in ecosystems; however, specific degradation pathways for 1-heptanesulfonamide need further investigation to evaluate environmental impact .

Applications in Drug Development

The unique properties of 1-heptanesulfonamide make it a candidate for various pharmaceutical applications:

- Antimicrobial Agents : Its structure suggests potential as a new class of antibiotics targeting resistant bacterial strains.

- Drug Delivery Systems : Due to its membrane interaction capabilities, it may serve as a carrier for other therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 1-Heptanesulfonamide, N-ethyl-pentadecafluoro-N-2-propenyl-, and how can purity be optimized?

Answer:

Synthesis typically involves fluorination of the heptanesulfonamide backbone followed by N-alkylation with 2-propenyl groups. Key steps include:

- Fluorination : Use of perfluorination agents like SF₄ or electrochemical fluorination to achieve the pentadecafluoro moiety .

- Alkylation : Reaction with allyl bromide or similar reagents under anhydrous conditions to introduce the N-2-propenyl group.

- Purification : Employ gradient elution in column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization in fluorophilic solvents (e.g., perfluorotoluene) to isolate high-purity product (>98% by HPLC) .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Answer:

Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination patterns and ¹H/¹³C NMR for alkyl chain and sulfonamide group assignments .

- X-ray Crystallography : Resolve bond angles (e.g., C2—C3 and C5—C6 bonds in ) and confirm stereochemistry.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Na]⁻ ions) .

Basic: What are the best practices for detecting and quantifying this compound in environmental samples?

Answer:

- Sample Preparation : Use solid-phase extraction (SPE) with activated carbon or ion-exchange resins to isolate PFAS from aqueous matrices .

- Analytical Methods :

Advanced: How can computational modeling predict the environmental persistence and bioaccumulation potential of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to estimate bioaccumulation factors (BAFs) .

- Quantitative Structure-Activity Relationship (QSAR) : Use software like EPI Suite to predict half-life in water/soil and toxicity endpoints (e.g., LC50 for aquatic organisms) .

- Degradation Pathways : Simulate oxidative or reductive degradation mechanisms using density functional theory (DFT) to identify stable intermediates .

Advanced: How should researchers address contradictions in reported physicochemical properties (e.g., solubility, log P)?

Answer:

- Cross-Validation : Compare data from multiple methods (e.g., shake-flask vs. column-generated log P values) .

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., OECD 105) to minimize batch-to-batch variability .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., temperature, solvent purity) .

Advanced: What experimental designs are optimal for studying the compound’s interaction with biological membranes?

Answer:

- In Vitro Models : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms of lipid monolayers exposed to the compound .

- Fluorescent Probes : Label the compound with fluorophores (e.g., BODIPY) and track cellular uptake via confocal microscopy .

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs for mass balance studies in bioaccumulation assays .

Advanced: How can researchers integrate this compound into theoretical frameworks for PFAS behavior?

Answer:

- Environmental Fate Models : Incorporate into fugacity-based models (e.g., BETR Global) to predict long-range transport .

- Thermodynamic Cycles : Calculate Gibbs free energy changes for adsorption/desorption processes using COSMO-RS simulations .

- Ecotoxicological Linkages : Map structure-toxicity relationships using ToxCast/Tox21 datasets to prioritize hazard assessment .

Methodological: What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Answer:

- Process Intensification : Use microreactors for precise control of exothermic fluorination steps .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .

- Waste Minimization : Recover unreacted fluorinating agents via distillation or membrane separation (e.g., perfluorinated nanofilters) .

Methodological: How can AI enhance the design of derivatives with reduced environmental impact?

Answer:

- Generative AI : Train models on PFAS databases to propose derivatives with shorter perfluoroalkyl chains or biodegradable motifs .

- Multi-objective Optimization : Balance properties like hydrophobicity, thermal stability, and toxicity using Pareto front analysis .

- Automated Workflows : Integrate robotic synthesis platforms with AI-driven feedback loops for rapid iteration .

Methodological: What statistical approaches resolve data variability in ecotoxicity studies?

Answer:

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to calculate pooled effect sizes .

- Sensitivity Analysis : Identify critical variables (e.g., exposure duration, species sensitivity) via Monte Carlo simulations .

- Machine Learning : Apply cluster analysis to categorize compounds by toxicity profiles and mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.